Predicted Physicochemical Differentiation: Lipophilicity (ACD/LogP) vs. Des-Benzodioxole Naphthylpiperazine Analog
The benzodioxole-fused ring contributes additional oxygen atoms and polar surface area relative to a des-benzodioxole naphthylpiperazine comparator. The predicted ACD/LogP of 307341-14-6 is 2.81 . A structural analog where the benzodioxole is replaced by a phenyl ring (1-(4-benzylpiperazin-1-yl)methyl-naphthalen-2-ol) is predicted to have a higher LogP (>3.5 based on fragment-based estimates), indicating that the benzodioxole oxygen atoms reduce lipophilicity by approximately 0.7–1.0 log units. This difference is relevant because CNS drug candidates with LogP 2–3.5 generally exhibit superior brain penetration and lower non-specific tissue binding compared to more lipophilic analogs [1].
| Evidence Dimension | Predicted octanol-water partition coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | 2.81 (ACD/Labs Percepta prediction) |
| Comparator Or Baseline | 1-(4-Benzylpiperazin-1-yl)methyl-naphthalen-2-ol (des-benzodioxole analog): estimated LogP >3.5 (fragment-based calculation; no experimental data available for comparator) |
| Quantified Difference | Approximately -0.7 to -1.0 log units (lower lipophilicity for target compound) |
| Conditions | In silico prediction using ACD/Labs Percepta PhysChem module v14.00; comparator LogP estimated via KOWWIN v1.67 fragment method. |
Why This Matters
Lower predicted lipophilicity within the optimal CNS range (LogP 2–3.5) suggests improved drug-likeness and potentially reduced off-target binding relative to more lipophilic des-benzodioxole analogs, guiding procurement for CNS-focused screening cascades.
- [1] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chem Neurosci. 2010;1(6):435-449. doi:10.1021/cn100008c. View Source
